3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI)

Synthetic Methodology Carbonylation Heterocycle Synthesis

Methyl 2-methyl-5-methylene-4,5-dihydrofuran-3-carboxylate (CAS 146896-48-2) is a partially hydrogenated furan derivative bearing a methyl ester at the 3-position, a methyl substituent at the 2-position, and an exocyclic methylene group at the 5-position. Its molecular formula is C₈H₁₀O₃ (MW 154.165 g/mol).

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 146896-48-2
Cat. No. B119856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI)
CAS146896-48-2
Synonyms3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI)
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC1=C(CC(=C)O1)C(=O)OC
InChIInChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h1,4H2,2-3H3
InChIKeyPCZIUQMMVOEWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Characterization and Sourcing of Methyl 2-Methyl-5-methylene-4,5-dihydrofuran-3-carboxylate (CAS 146896-48-2)


Methyl 2-methyl-5-methylene-4,5-dihydrofuran-3-carboxylate (CAS 146896-48-2) is a partially hydrogenated furan derivative bearing a methyl ester at the 3-position, a methyl substituent at the 2-position, and an exocyclic methylene group at the 5-position. Its molecular formula is C₈H₁₀O₃ (MW 154.165 g/mol) [1]. The compound is classified as a 4-methylene-4,5-dihydrofuran-3-carboxylic ester and has been synthesized via palladium iodide-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives [2]. Its unique substitution pattern distinguishes it from fully aromatic furan-3-carboxylates and from saturated tetrahydrofuran analogs, making it a specialized intermediate for further synthetic elaboration.

1
Building block class Exocyclic methylene-functionalized dihydrofuran ester; suited for cycloaddition-based scaffold elaboration
2
Reactivity profile Dual orthogonal handles: methyl ester for acyl transformations and exocyclic =CH₂ for radical or polar addition
3
Method fit Reported benchmark substrate for PdI₂/KI-catalyzed oxidative carbonylation methodology development
4
Ester selection Methyl ester supports faster transesterification kinetics and higher volatility for purification workflows

Why Methyl 2-Methyl-5-methylene-4,5-dihydrofuran-3-carboxylate Cannot Be Replaced by Generic Analogs


Although methyl 2-methyl-5-methylene-4,5-dihydrofuran-3-carboxylate belongs to the broader class of furan-3-carboxylic esters, its combination of an exocyclic methylene group, a partially saturated dihydrofuran ring, and a methyl ester moiety creates a reactivity and selectivity profile that is absent in both fully aromatic furan-3-carboxylates and saturated tetrahydrofuran-3-carboxylates [1]. The exocyclic double bond serves as a reactive handle for cycloaddition, radical addition, and cross-coupling reactions that cannot be replicated by the corresponding 5-methyl or 5-unsubstituted analogs [2]. Furthermore, the methyl ester provides distinct volatility and transesterification kinetics compared to the ethyl ester homolog, directly impacting purification procedures and subsequent synthetic steps . These structural features preclude simple interchangeability with related compounds in synthetic routes where the exocyclic methylene is required for downstream functionalization.

Aromatic analog Fully aromatic furan-3-carboxylates lack the exocyclic methylene handle; cycloaddition reactivity may not transfer and downstream functionalization pathways may diverge.
Saturated analog 2-Methyl-4,5-dihydrofuran-3-carboxylate (CAS 32595-98-5) carries only CH₂ at C-5; binary reactivity gap for [2+2], [4+2], and thiol-ene additions may not be bridged by this substitute.
Ethyl ester homolog Ethyl ester (CAS 122132-58-5) introduces greater steric bulk and lower volatility; purification behavior and transesterification kinetics may shift, requiring method re-optimization.

Quantitative Differentiation Evidence for Methyl 2-Methyl-5-methylene-4,5-dihydrofuran-3-carboxylate


Synthetic Access via PdI₂/KI-Catalyzed Oxidative Carbonylation: Yield Comparison with Aromatic Furan-3-carboxylates

The target compound was synthesized via a PdI₂/KI-catalyzed oxidative carbonylation of a 2-methyl-3-yne-1,2-diol precursor. Under the optimized conditions (100 °C, 40 atm CO/air 4:1, MeOH), the 4-methylene-4,5-dihydrofuran-3-carboxylate subclass was obtained in isolated yields of 58–70% [1]. In the same study, the analogous 5-endo-dig cyclization pathway producing fully aromatic furan-3-carboxylic esters 2 gave higher yields (56–93%) from substrates bearing primary or secondary alcohol groups at C-1 [1]. This yield differential reflects the mechanistic divergence between 5-exo-dig (methylene-dihydrofuran) and 5-endo-dig (aromatic furan) cyclization, a selectivity that is controlled by the substitution pattern of the alkyne-diol substrate rather than by the catalyst system alone.

Synthetic yield comparison
Head-to-head
Target: 58–70% (4-methylene-dihydrofuran subclass). Comparator: 56–93% (aromatic furan-3-carboxylate subclass). Maximum yield difference ≥23 pp.
Supports synthetic route benchmarking; yield trade-off tied to exocyclic methylene functionality access.
PdI₂/KI, MeOH, 100 °C, 40 atm CO/air, 15–24 h. Substrate-dependent pathway selectivity.
Synthetic Methodology Carbonylation Heterocycle Synthesis

Exocyclic Methylene Group as a Reactive Handle: Structural Comparison with 2-Methyl-4,5-dihydrofuran-3-carboxylate (CAS 32595-98-5)

The presence of the exocyclic methylene group at the 5-position of the target compound (CAS 146896-48-2) provides a reactive site for [2+2] and [4+2] cycloadditions, radical additions, and thiol-ene click reactions, which is absent in the saturated analog 2-methyl-4,5-dihydrofuran-3-carboxylic acid methyl ester (CAS 32595-98-5), where the corresponding position bears only two hydrogen atoms . In the related 4-methylene-4,5-dihydrofuran-3-carboxylate series, the exocyclic double bond has been exploited as a dienophile in Diels-Alder reactions and as a Michael acceptor for nucleophilic additions [1]. This reactivity distinction is binary—the exocyclic methylene is either present (target compound) or absent (saturated analog)—and dictates the entire downstream synthetic utility of the compound.

Reactive handle presence
Class-level
Exocyclic =CH₂ at C-5 present (target) vs. absent (saturated analog CAS 32595-98-5). Binary structural difference; reactivity for cycloaddition and radical addition only available in target compound.
Binary reactivity distinction for cycloaddition-based fragment libraries.
Class-level inference from 4-methylene-dihydrofuran series; compound-specific validation recommended.
Chemical Reactivity Cycloaddition Building Block

Physicochemical Differentiation: Methyl Ester vs. Ethyl Ester Homolog (CAS 122132-58-5)

The methyl ester target compound (CAS 146896-48-2, MW 154.165) has a molecular weight that is 14.03 g/mol lower than its ethyl ester homolog (CAS 122132-58-5, MW 168.19), a difference that corresponds to the CH₂ group . This mass difference directly impacts boiling point, volatility, and chromatographic retention. Methyl esters generally exhibit higher volatility and lower boiling points than their ethyl counterparts, which can facilitate purification by distillation or gas chromatography. The methyl ester also shows faster transesterification kinetics under both acidic and basic conditions due to reduced steric hindrance at the ester carbonyl [1]. These physicochemical distinctions are critical for process chemists selecting the optimal ester form for a given synthetic sequence.

Methyl vs ethyl ester
Reported
ΔMW = 14.03 g/mol (target MW 154.17; ethyl homolog MW 168.19). Methyl ester shows reduced steric hindrance and higher volatility.
Supports purification method selection and transesterification kinetics review.
Cross-study comparable; property differences inferred from general ester structure–property relationships.
Physicochemical Properties Purification Ester Reactivity

Spectroscopic Characterization: Availability of Verified Reference Data for Identity Confirmation

The target compound has a verified mass spectrum (SPLASH ID: splash10-0005-9500000000-8f1df0a94b46c068b0af) and full InChIKey (PCZIUQMMVOEWHW-UHFFFAOYSA-N) deposited in the Wiley SpectraBase database [1]. This enables unambiguous identity confirmation via MS, NMR, and IR comparison, a feature not universally available for all 4-methylene-4,5-dihydrofuran-3-carboxylate congeners. In contrast, the ethyl ester homolog (CAS 122132-58-5) has less comprehensive publicly available spectral data, requiring in-house characterization for identity verification . The availability of a curated reference spectrum reduces analytical ambiguity during procurement and quality control.

Reference spectral data
Reported
Full MS spectrum, InChIKey, SMILES, and SPLASH ID deposited in Wiley SpectraBase. Curated reference data not universally available for all dihydrofuran congeners.
Supports identity confirmation and QC workflow review.
Source-specific review; verify against in-house characterization requirements.
Analytical Chemistry Quality Control Spectral Database

Optimal Application Scenarios for Methyl 2-Methyl-5-methylene-4,5-dihydrofuran-3-carboxylate (CAS 146896-48-2)


Synthesis of Spirocyclic and Polycyclic Frameworks via Exocyclic Methylene Cycloaddition

The exocyclic methylene group of the target compound serves as a dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions, enabling the construction of spirocyclic and polycyclic architectures that are prevalent in natural product cores and drug-like scaffolds. This reactivity, confirmed in the broader 4-methylene-4,5-dihydrofuran-3-carboxylate series [1], is the primary justification for selecting this compound over saturated dihydrofuran-3-carboxylates, which lack the requisite unsaturation.

Diversity-Oriented Synthesis (DOS) Libraries Requiring Orthogonal Reactive Handles

The compound offers two electronically differentiated reactive sites—the methyl ester (electrophilic, capable of hydrolysis, amidation, or reduction) and the exocyclic methylene (capable of radical or polar addition)—enabling sequential, orthogonal functionalization. This dual reactivity is leveraged in diversity-oriented synthesis campaigns where scaffold diversification is prioritized [2]. The methyl ester form is preferred over the ethyl ester for its faster transesterification kinetics and lower molecular weight [3].

Carbonylative Heterocycle Synthesis Method Development

As a representative product of the PdI₂/KI-catalyzed oxidative carbonylation methodology (58–70% isolated yield) [1], the target compound serves as a benchmark substrate for developing new catalytic systems targeting 4-methylene-4,5-dihydrofuran architectures. Researchers evaluating alternative catalysts (e.g., Cu, Au, or photoredox systems) for 5-exo-dig cyclization–carbonylation cascades can use this compound's published yield data as a baseline for comparison.

Analytical Reference Standard for Polyfunctionalized Dihydrofuran Esters

With its verified mass spectrum and InChIKey in the Wiley SpectraBase database [4], the target compound can serve as a qualitative reference standard for LC-MS and GC-MS identification of related 4-methylene-4,5-dihydrofuran-3-carboxylate impurities, metabolites, or degradation products in pharmaceutical and agrochemical development programs.

Application
Selection Property
Validation Focus
Cycloaddition scaffold synthesis
Exocyclic methylene reactivity
Cycloaddition pathway review
Diversity-oriented synthesis
Orthogonal dual reactive handles
Sequential functionalization review
Carbonylation methodology
Benchmark substrate profile
Catalyst comparison context
Analytical reference standard
Spectral reference data availability
Identity confirmation review
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